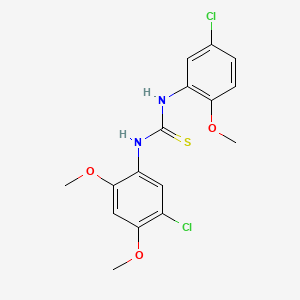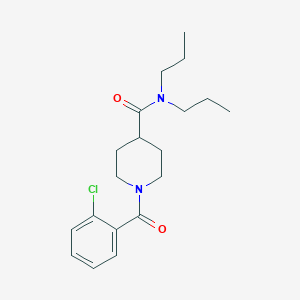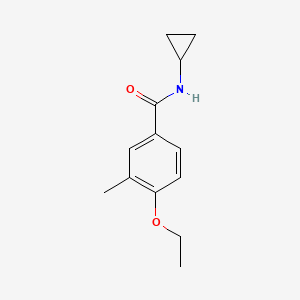![molecular formula C15H13N5 B4630120 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)
4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of complex pyrazolo[3,4-d]pyridazin derivatives involves multiple steps, including reactions that incorporate various substituents into the pyrazolo[3,4-d]pyridazin core. While the specific compound is not directly mentioned in accessible literature, related synthesis pathways can provide insights. For instance, the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines involves 1,3-dipolar cycloaddition reactions, which might be analogous to the synthetic strategies used for 4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile (Kim et al., 1990). Another relevant synthetic approach is the reaction of benzylidenehydrazino uracils to obtain pyrazolo[3,4-d]pyrimidines, which indicates the utility of nitriles in transforming aldehydes into nitriles for creating the pyrazolo[3,4-d] framework (Yoneda & Nagamatsu, 1975).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The molecular structure and spectroscopy of similar compounds have been thoroughly investigated, suggesting that detailed analysis of the target compound would follow similar methodologies to understand its electronic and structural features (Bharathi & Santhi, 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyridazin derivatives are diverse and can include nucleophilic substitutions, cycloadditions, and redox reactions. These reactions expand the functional utility of the core structure, allowing for further derivatization and the exploration of new biological activities. The thermolysis and photolysis of related compounds, such as benzylidenehydrazino uracils to yield pyrazolo[3,4-d]pyrimidines, illustrate the type of chemical transformations that can be applied to the synthesis and functionalization of these molecules (Yoneda & Nagamatsu, 1975).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. While specific data on this compound is not provided, studies on similar molecules offer insights into how these properties are characterized and their significance in the compound's overall profile.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, define the applications and potential of these compounds in various fields. The utility of nitriles in the synthesis of complex structures, as demonstrated by the transformation of aldehydes to nitriles, highlights the versatility and chemical richness of the pyrazolo[3,4-d]pyridazin framework (Yoneda & Nagamatsu, 1975).
Scientific Research Applications
Anticancer Activities and DNA Binding
Research has shown that metal complexes derived from structurally related compounds exhibit significant anticancer activity. A study by Bera et al. (2021) synthesized and characterized Zn(ii), Cu(ii), and Ni(ii) complexes using a new pyrazine–thiazole ligand for their anticancer activities. These complexes were explored for their DNA binding capabilities and anticancer potential, highlighting the importance of such compounds in developing therapeutic agents [Bera et al., 2021].
Synthesis of Novel Compounds
The reactivity of functionally substituted compounds related to the query chemical has been explored in the synthesis of new chemical entities. Mohamed et al. (2001) investigated the reactivity of a similar compound, leading to the synthesis of arylhydrazones, pyridazines, and indolylpyrazoles through various chemical reactions, indicating the compound's versatility in synthesizing new molecules with potential biological activities [Mohamed et al., 2001].
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted studies on novel pyridine and fused pyridine derivatives, starting from compounds with similar structures to the query chemical. These studies included molecular docking and in vitro screening towards specific target proteins, indicating the role of such compounds in discovering new therapeutic agents with antimicrobial and antioxidant activity [Flefel et al., 2018].
Structural and Thermodynamic Properties
The structural and thermodynamic properties of pyrazolo[3,4-d]pyridazinones, compounds similar to the query chemical, were studied by Frizzo et al. (2013). This research focused on their synthesis, geometrical features, intermolecular interactions, and thermal behavior, contributing valuable information for the design and development of materials with specific properties [Frizzo et al., 2013].
properties
IUPAC Name |
4-(3,4,7-trimethylpyrazolo[3,4-d]pyridazin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-9-14-11(3)20(19-15(14)10(2)18-17-9)13-6-4-12(8-16)5-7-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBIVTUECFILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC=C(C=C3)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)


![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)